N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide
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Overview
Description
N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide is a synthetic organic compound that features a combination of aromatic, imidazole, and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Attachment of the sulfanyl group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Acetylation of the phenyl ring: The phenyl ring can be acetylated using acetyl chloride in the presence of a Lewis acid catalyst.
Formation of the propanamide: The final step involves the formation of the propanamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens or alkyl halides in the presence of a base or acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfanyl and imidazole groups.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring could play a role in coordinating with metal ions or participating in hydrogen bonding, while the sulfanyl group might be involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-[(1H-imidazol-2-yl)sulfanyl]propanamide: Lacks the methyl group on the imidazole ring.
N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide: Has an acetamide group instead of a propanamide group.
N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]butanamide: Has a butanamide group instead of a propanamide group.
Uniqueness
N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C15H17N3O2S |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(1-methylimidazol-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C15H17N3O2S/c1-10(19)12-4-6-13(7-5-12)17-14(20)11(2)21-15-16-8-9-18(15)3/h4-9,11H,1-3H3,(H,17,20) |
InChI Key |
QQKXCMDCBRBZTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC=CN2C |
Origin of Product |
United States |
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